

An In-depth Technical Guide to 2-Ethylhexyl Nitrate (CAS: 27247-96-7)

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Compound of Interest

Compound Name: 4-Ethylhexyl nitrate

Cat. No.: B12681532

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This guide provides a comprehensive technical overview of 2-Ethylhexyl nitrate (2-EHN), a critical chemical compound widely utilized in the fuel industry. Intended for researchers, scientists, and drug development professionals who may encounter this molecule, this document delves into its physicochemical properties, synthesis, mechanism of action as a cetane improver, safety protocols, and analytical methodologies. The information presented herein is a synthesis of established knowledge, aimed at providing both foundational understanding and practical insights.

Introduction and Significance

2-Ethylhexyl nitrate (2-EHN), with the chemical formula $C_8H_{17}NO_3$, is an organic alkyl nitrate that exists as a clear, colorless to pale yellow liquid at ambient temperatures.[1] While it finds minor applications as a plasticizer and solvent, its predominant and most significant industrial use is as a cetane improver for diesel fuels.[1][2] The addition of 2-EHN to diesel fuel enhances its ignition quality, which is quantified by the cetane number. A higher cetane number signifies a shorter ignition delay—the time between fuel injection and the start of combustion in a compression-ignition engine.[3] This leads to smoother engine operation, reduced diesel knock, better cold-start performance, and a decrease in harmful emissions such as nitrogen oxides (NOx), carbon monoxide (CO), hydrocarbons, and particulate matter.[4] For over half a century,

2-EHN has been a key additive for petroleum refiners to economically upgrade diesel fuel quality and meet stringent regulatory specifications.[5][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-EHN is fundamental to its handling, application, and analysis. The branched alkyl chain and the nitrate ester functional group dictate its characteristic properties.[1]

General and Physical Properties

The key physical and chemical identifiers for 2-Ethylhexyl nitrate are summarized in the table below.

Property	Value	Source(s)
CAS Number	27247-96-7	[1]
EC Number	248-363-6	
Molecular Formula	C ₈ H ₁₇ NO ₃	[1]
Molecular Weight	175.23 g/mol	
Appearance	Colorless to pale yellow liquid	[5][1]
Density	0.963 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.432	
Flash Point	76.1 °C (169.0 °F) - Pensky-Martens closed cup	
Solubility	Soluble in organic solvents, less soluble in water	[1]

Chemical Structure

The molecular structure of 2-EHN is central to its function. The nitrate ester group is the active component responsible for its combustion-enhancing properties.

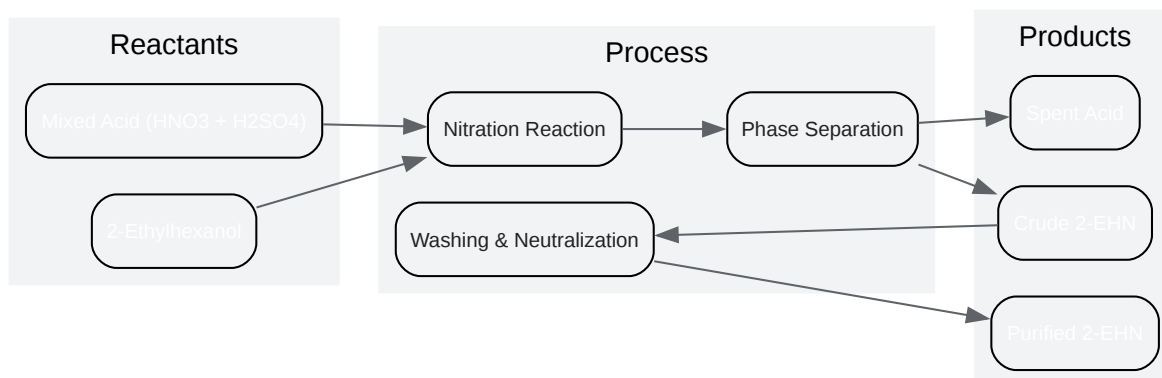
Caption: Chemical Structure of 2-Ethylhexyl nitrate.

Synthesis and Manufacturing

The industrial production of 2-Ethylhexyl nitrate is primarily achieved through the nitration of 2-ethylhexanol.[6] This esterification reaction involves treating the alcohol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Reaction Chemistry

The synthesis involves the reaction of 2-ethylhexanol with nitric acid, where sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO_2^+), the key electrophile in the reaction.



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Caption: Simplified workflow for the synthesis of 2-EHN.

Exemplary Laboratory Synthesis Protocol

The following protocol is adapted from established methodologies for the synthesis of 2-EHN. [7]

Materials:

- 2-Ethylhexyl alcohol

- Mixed acid (e.g., 3.33 parts HNO₃, 7.77 parts H₂SO₄, 2.38 parts H₂O)
- Urea
- 10% aqueous sodium sulfate solution
- 10% aqueous sodium carbonate solution

Procedure:

- Charge a temperature-controlled reactor with 13.48 parts of the mixed acid.
- While agitating, adjust the acid temperature to 25 ± 3 °C.
- Add 0.40 parts of urea to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.
- Slowly add 5.85 parts of 2-ethylhexyl alcohol to the reactor, maintaining the temperature at 32.5 ± 2.5 °C.
- After the addition is complete, continue agitation at the same temperature for 1 hour.
- Cease agitation and allow the layers to separate. Drain the bottom acid layer.
- Add 2.73 parts of a 10% aqueous sodium sulfate solution to the organic layer and agitate for 15 minutes. Allow the layers to separate and drain the lower aqueous layer.
- Repeat the sodium sulfate wash with another 2.73 parts of the solution.
- Following the second wash, add 0.50 parts of a 10% aqueous sodium carbonate solution to neutralize any remaining acid. Agitate for 15 minutes, then stop and drain the final aqueous layer.
- The resulting product is 2-ethylhexyl nitrate, typically obtained in high yield (e.g., 97%).^[7]

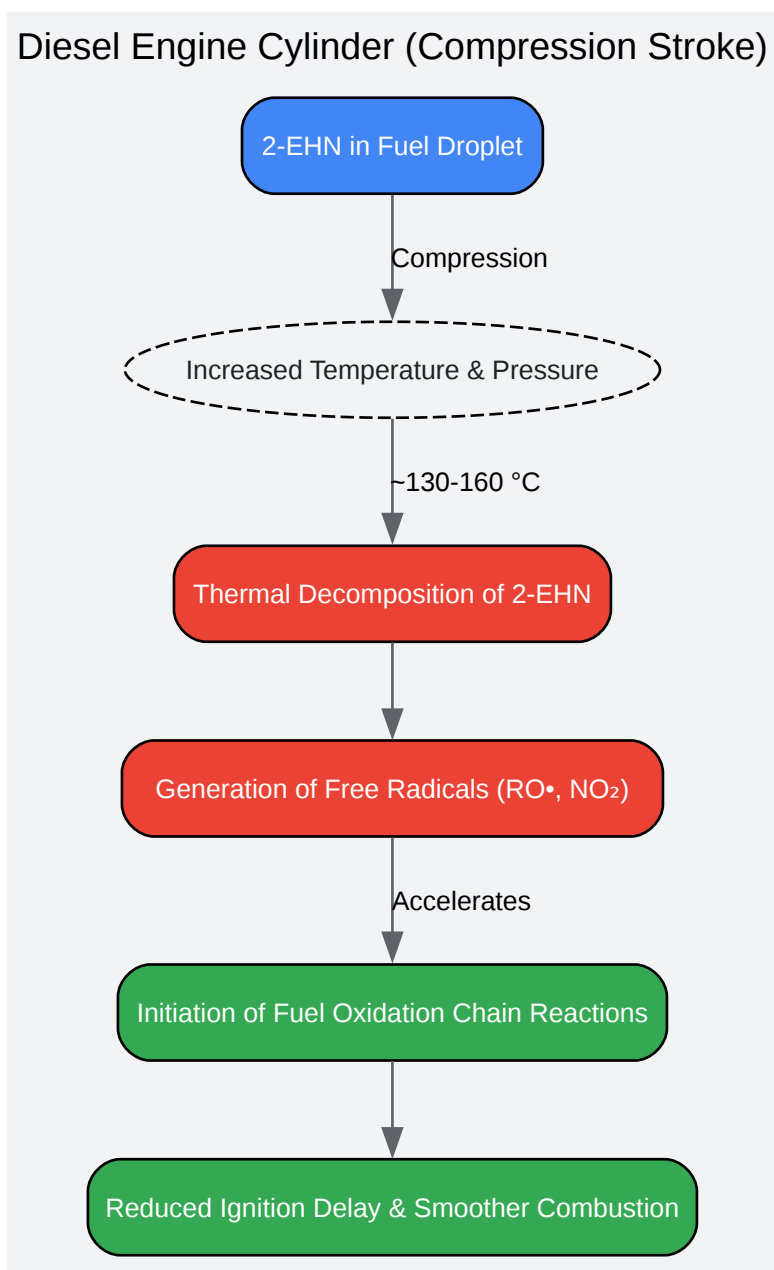
Modern synthesis techniques also employ micro-reactors to achieve continuous operation, which enhances safety, reduces reaction time, and improves production efficiency.^{[8][9]}

Mechanism of Action as a Cetane Improver

The efficacy of 2-EHN as a cetane improver stems from its ability to thermally decompose at a lower temperature than the diesel fuel itself.[3][6] This decomposition initiates a series of chemical reactions that accelerate the combustion process.

The molecular structure of 2-EHN contains a relatively weak O-NO₂ bond. In the high-temperature and high-pressure environment of a diesel engine cylinder during the compression stroke, this bond breaks. The thermal decomposition of 2-EHN typically begins at temperatures around 130–160 °C.[10][6] This is significantly lower than the autoignition temperature of the diesel fuel.

This initial decomposition generates highly reactive free radicals, including nitrogen dioxide (NO₂) and alkoxy radicals (RO•).[3] These radicals then initiate a cascade of chain reactions, abstracting hydrogen atoms from the diesel fuel molecules and promoting the formation of hydroperoxides. This accelerates the low-temperature oxidation chemistry of the fuel, effectively shortening the ignition delay period.[11] The result is a more controlled and smoother start of combustion, which improves engine efficiency and reduces harmful emissions.[3]



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Caption: Mechanism of 2-EHN as a cetane improver.

Safety, Handling, and Toxicology

As a reactive chemical, 2-EHN requires careful handling and storage to mitigate risks. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.

[4][12]

Toxicological Profile

- **Acute Toxicity:** 2-EHN exhibits low acute oral and dermal toxicity in animal studies.[4] However, exposure through ingestion, skin absorption, or inhalation can cause vasodilation (enlargement of blood vessels), leading to a drop in blood pressure.[4] The principal toxicological concern with nitrates is their potential biological reduction to nitrites, which can lead to methemoglobinemia.[12]
- **Irritation and Sensitization:** It is not considered a skin or eye irritant, nor a skin sensitizer.[4]
- **Chronic Effects:** Based on available data, 2-EHN is not expected to cause reproductive, developmental, mutagenic, or carcinogenic effects.[4]
- **Exposure Limits:** Suppliers and manufacturers recommend an 8-hour time-weighted average exposure guideline of 1 ppm.[4]

Handling and Storage

- **Handling:** It is recommended to handle 2-EHN in a closed system.[12] Use in a well-ventilated area is essential, and appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[12] Keep away from heat, sparks, open flames, and other ignition sources.[12] All equipment should be properly earthed to prevent static electricity buildup.[12]
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, alkalis, reducing agents, and oxidizing agents.[12][13] Storage tanks can be made of carbon steel or stainless steel.[13] Containers should be kept tightly sealed.[14] The storage temperature should not exceed 60 °C.[13]
- **Stability:** The product is stable under recommended storage conditions but can undergo a self-accelerating decomposition reaction if heated above 100°C.[4][14] It is also sensitive to contamination, which can be hazardous.[12]

Environmental Fate

2-EHN is classified as very toxic to aquatic life with long-lasting effects.[5][12] It is not readily biodegradable, but studies have shown that some microbial communities, particularly

Mycobacterium austroafricanum, can degrade it.[5][15] It is not considered to be bioaccumulative.[5] If released, it is expected to partition to soil or sediment.[5]

Analytical Methodologies

The quantification of 2-EHN in diesel fuel is crucial for quality control and regulatory compliance. Several analytical techniques have been developed for this purpose.

Spectroscopic and Chromatographic Methods

- Fourier Transform Infrared Spectrometry (FTIR): ATR-FTIR is a rapid and easily applicable method for quantifying 2-EHN in diesel.[16] The method can be linear over a range of 0.025–0.300% (w/w) with a limit of detection of 0.009% w/w.[16]
- Gas Chromatography-Mass Spectrometry (GC-MS): A headspace GC-MS method with negative chemical ionization has been validated for the quantification of 2-EHN in diesel.[17] This method offers a limit of detection of 0.009% v/v and a limit of quantification of 0.03% v/v.[17] Two-dimensional GC with a Deans switch configuration can also be used for enhanced resolution in complex diesel matrices.[18]
- Gas Chromatography with Chemiluminescence Detection (GC-NCD): This technique provides high sensitivity and selectivity for nitrogen-containing compounds like 2-EHN, allowing for its detection at low ppm levels without interference from the hydrocarbon background of the diesel fuel.[19]
- Spectrofluorimetry: A highly sensitive spectrofluorimetric method using single excitation-emission fluorescence spectra combined with chemometric analysis has been developed for determining 2-EHN in diesel without sample pre-treatment.[20]

Standard Test Method

The industry standard test method for determining alkyl nitrates in diesel fuel is ASTM D4046, which is a spectrophotometric method.[19][20]

Conclusion

2-Ethylhexyl nitrate is a cornerstone additive in the modern diesel fuel industry. Its ability to effectively and economically increase the cetane number of diesel fuel is critical for optimizing

engine performance and meeting increasingly stringent emissions regulations. A comprehensive understanding of its chemical properties, synthesis, mechanism of action, and safe handling procedures is essential for its responsible and effective use. The continued development of rapid and precise analytical methods will further support its application in ensuring fuel quality and environmental compliance.

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